
Pyridoxamine-d3 Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridoxamine-d3 Dihydrochloride is a deuterium-labeled form of pyridoxamine, which is one of the three natural forms of vitamin B6. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical assays . Pyridoxamine itself is known for its role in amino acid metabolism, neurotransmitter synthesis, and other vital biochemical processes .
作用机制
Target of Action
Pyridoxamine-d3 Dihydrochloride, a form of vitamin B6, primarily targets enzymes that are dependent on pyridoxal phosphate (PLP) . These enzymes play a crucial role in various biochemical reactions, including the synthesis, degradation, and interconversion of amino acids . This compound also targets the Maillard reaction, a process that leads to the formation of advanced glycation end products (AGEs) .
Mode of Action
This compound interacts with its targets by inhibiting the Maillard reaction and blocking the formation of AGEs . It forms stable complexes with metal ions that catalyze the oxidative reactions in the advanced stages of the protein glycation cascade . Additionally, it reacts with reactive carbonyl compounds generated as byproducts of protein glycation, thereby preventing further protein damage .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the metabolism of amino acids and neurotransmitters . It also influences lipid metabolism, heme synthesis, nucleic acid synthesis, protein and polyamine synthesis, and several other metabolic pathways . By inhibiting the Maillard reaction, it impacts the formation of AGEs, which are implicated in various pathological conditions, including diabetes .
Pharmacokinetics
It is known that it can be obtained from dietary sources and can be interconverted into different forms according to the body’s needs .
Result of Action
The action of this compound results in the inhibition of AGE formation, thereby reducing the chemical modification of proteins during aging and in diabetes . It also helps maintain the biochemical homeostasis of the body by serving as a coenzyme for more than 160 enzymatic reactions .
Action Environment
It is known that the efficacy of vitamin b6 compounds can be influenced by factors such as diet, age, and health status .
准备方法
The preparation of Pyridoxamine-d3 Dihydrochloride involves several steps:
Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the starting material. It is reacted with activated manganese dioxide and concentrated sulfuric acid to produce pyridoxal.
Reduction to Pyridoxamine: Pyridoxal oxime is then reduced using acetic acid and zinc to yield pyridoxamine.
Formation of Pyridoxamine Dihydrochloride: The pyridoxamine solution is adjusted to an alkaline pH to precipitate pyridoxamine. After filtration, water and hydrochloric acid are added, followed by decolorization and filtration.
化学反应分析
Pyridoxamine-d3 Dihydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to pyridoxal or pyridoxal phosphate, which are active forms of vitamin B6.
Reduction: The compound can be reduced back to pyridoxine under specific conditions.
Substitution: Pyridoxamine can undergo substitution reactions, particularly at the aminomethyl group, leading to various derivatives.
Common reagents used in these reactions include manganese dioxide for oxidation and zinc for reduction. The major products formed include pyridoxal, pyridoxal phosphate, and various substituted derivatives .
科学研究应用
Pyridoxamine-d3 Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
相似化合物的比较
Pyridoxamine-d3 Dihydrochloride is compared with other vitamin B6 compounds such as pyridoxine and pyridoxal:
Pyridoxal: Another form of vitamin B6 that is more effective in certain enzymatic reactions and medical treatments.
Similar compounds include:
- Pyridoxine Hydrochloride
- Pyridoxal Hydrochloride
- Pyridoxamine Phosphate
This compound is unique due to its deuterium labeling, which provides enhanced stability and precision in scientific research .
属性
CAS 编号 |
1173148-03-2 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
171.214 |
IUPAC 名称 |
4-(aminomethyl)-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3/i1D3 |
InChI 键 |
NHZMQXZHNVQTQA-FIBGUPNXSA-N |
SMILES |
CC1=NC=C(C(=C1O)CN)CO |
同义词 |
4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol-d3 Dihydrochloride; 2-Methyl-3-hydroxy-4-aminomethyl-5-hydroxmethylpyridine-d3 Dihydrochloride; Pyridorin-d3 Dihydrochloride; Pyridoxylamine-d3 Dihydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


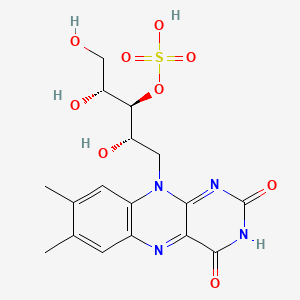
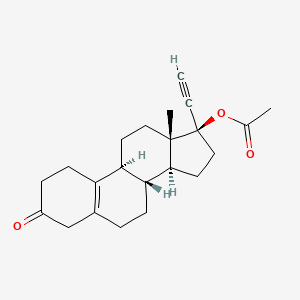
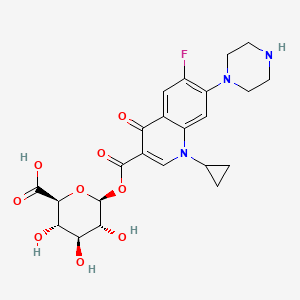
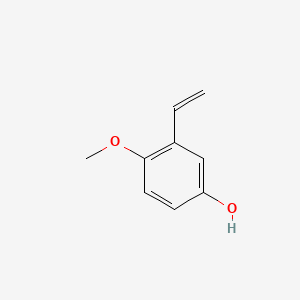
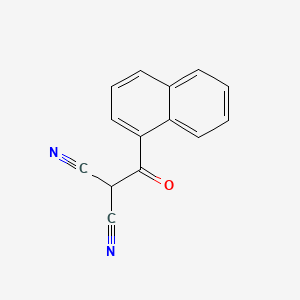
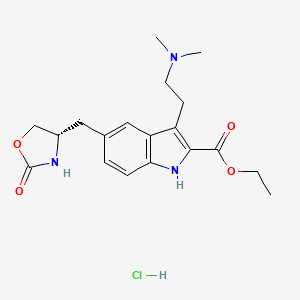
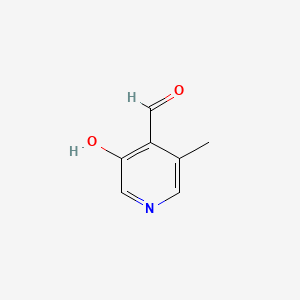
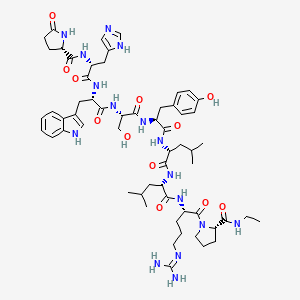

![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)
